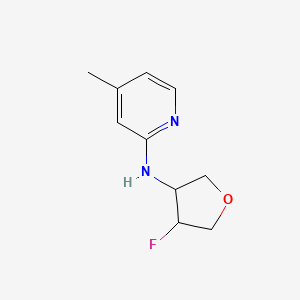

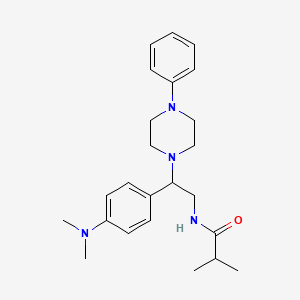

N-(4-氟氧杂环-3-基)-4-甲基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of fluorinated reagents with amines. For example, 2-fluoropyridine N-oxide reacts with α-amino acids, suggesting a potential pathway for synthesizing N-substituted pyridine derivatives . Similarly, the synthesis of N-fluoroalkyl pyrazolo[1,5-a][1,3,5]triazin-4-amines involves the introduction of fluorine into the molecule, which could be analogous to the synthesis of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine .

Molecular Structure Analysis

The molecular structure of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine would likely exhibit characteristics similar to the compounds discussed in the papers. The presence of a fluorine atom can influence the electronic distribution and reactivity of the molecule. The fluorine atom's electronegativity could affect the acidity of adjacent hydrogens and the overall molecular stability .

Chemical Reactions Analysis

The reactivity of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be inferred from the reactions of similar fluorinated compounds. For instance, the reaction of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole with amines results in fluorescent derivatives, indicating that the fluorinated compound can participate in nucleophilic substitution reactions with amines . This suggests that N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine may also react with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be partially deduced from the properties of structurally related compounds. Fluorinated compounds often have unique properties due to the fluorine atom's influence. For example, the fluorogenic reagent discussed in paper is stable in both acidic and basic solutions, which could be a property shared by N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine. The hydrophobic nature of the fluorinated tag in paper also suggests that N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine might exhibit hydrophobic characteristics, affecting its solubility and phase distribution.

科学研究应用

抗菌活性和合成

吡啶酮羧酸的研究(与 N-(4-氟氧杂环-3-基)-4-甲基吡啶-2-胺在结构上相似)突出了类似物合成的重要性,该类似物表现出显着的抗菌活性。这些化合物通过对其分子结构上的特定位置进行修饰而开发,发现其活性高于已建立的抗菌剂,展示了吡啶衍生物在对抗细菌感染中的潜力(Egawa et al., 1984).

神经退行性疾病

吡咯烷甲基 2-氨基吡啶衍生物的设计和合成旨在探索神经元一氧化氮合酶 (nNOS) 的活性位点,发现了用于预防脑损伤和治疗各种神经退行性疾病的潜在治疗靶点。这些发现强调了吡啶衍生物中结构修饰对于增强针对特定生物靶标的选择性和效力的重要性(Ji et al., 2010).

催化应用

有机镧系元素配合物证明了某些吡啶衍生物在催化区域选择性分子间氢胺化反应中的功效。这项研究提供了在有机合成中使用基于吡啶的催化剂的见解,特别是对于开发在药物合成中至关重要的胺和亚胺的开发(Ryu et al., 2003).

氨基羰基化反应

含氮碘杂芳烃的钯催化氨基羰基化,导致 N-取代烟酰胺和相关化合物,说明了吡啶衍生物在促进复杂有机转化中的多功能性。这些反应对于合成具有生物学重要性的化合物至关重要,展示了吡啶衍生物在药物化学中的作用(Takács et al., 2007).

荧光研究和化学分析

吡啶衍生物由于其电子特性,已被探索其在基于荧光的分析和化学分析中的潜力。例如,使用 4-氟-7-硝基-2,1,3-苯并恶二唑 (NBD-F) 作为儿茶酚胺的荧光衍生化试剂,证明了吡啶衍生物在增强分析方法中的应用(Zhu et al., 2003).

属性

IUPAC Name |

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRWOVFVFUTUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2COCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)